molecular formula C13H20O2 B1581919 tert-Butyl cumyl peroxide CAS No. 3457-61-2

tert-Butyl cumyl peroxide

Cat. No. B1581919
CAS RN: 3457-61-2
M. Wt: 208.3 g/mol
InChI Key: BIISIZOQPWZPPS-UHFFFAOYSA-N
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Description

Tert-Butyl cumyl peroxide (TBCP) is a free radical initiator that is widely used in organic chemistry and polymer science. It is a colorless liquid that is highly reactive and can decompose explosively if not handled properly. TBCP is commonly used in the synthesis of polymers, such as polyethylene and polypropylene, and is also used as a crosslinking agent in rubber production.

Scientific Research Applications

Electrocatalytic Reduction

  • The electrocatalytic reduction of tert-butyl hydroperoxide has been studied, demonstrating its interaction with iron electrodes. This process involves a single-step electron transfer and cleavage of the peroxidic bond, leading to the production of tert-butanol. Such reactions highlight the reactivity of tert-butyl hydroperoxide under electrocatalytic conditions (Baron, Darchen, & Hauchard, 2004).

Kinetic Investigation in Thermal Decomposition

  • Studies have investigated the kinetics of tert-butyl hydroperoxide decomposition under gas chromatographic conditions, utilizing metal oxides as catalysts. This research provides insights into the reaction rates and half-lives of such hydroperoxides, essential for understanding their thermal behavior (Shushunova & Prokhorova, 1984).

Biosensor Development

  • Research into horseradish peroxidase (HRP) biosensors has shown the potential for direct electrochemical detection of peroxides, including tert-butyl hydroperoxide. This development is significant for creating sensitive and efficient sensors for detecting such compounds (Yang et al., 2017).

Metabolism and Radical Formation Studies

  • Investigations into the metabolism of tert-butyl hydroperoxide in human carcinoma skin cells revealed its conversion into free radicals. This understanding is crucial for assessing the compound's potential health impacts, especially in relation to cancer risk (Athar et al., 1989).

Photochemical Reactions

  • tert-Butyl cumyl peroxide has been used in studies involving photochemical substitution reactions. The structural analysis of resultant compounds via X-ray diffraction offers valuable insights into the molecular changes during such reactions (Giannotti et al., 1976).

Polymer Modification

  • Research on the modification of high-density polyethylene (HDPE) using tert-butyl cumyl peroxide has been conducted. This process involves grafting glycidyl methacrylate onto HDPE, which is significant in the field of material sciences for creating polymers with specific properties (Torres, Robin, & Boutevin, 2001).

Radical Reactivity Analysis

  • Studies on the reactivity of cumyloxyl and tert-butoxyl radicals derived from tert-butyl cumyl peroxide have provided a deeper understanding of their chemical behaviors. Analyzing the products of these radicals aids in comprehending their industrial and biological applications (Oyama & Abe, 2020).

properties

IUPAC Name

2-tert-butylperoxypropan-2-ylbenzene
Source PubChem
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InChI

InChI=1S/C13H20O2/c1-12(2,3)14-15-13(4,5)11-9-7-6-8-10-11/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIISIZOQPWZPPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OOC(C)(C)C1=CC=CC=C1
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Record name TERT-BUTYL CUMENE PEROXIDE
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DSSTOX Substance ID

DTXSID9063039
Record name Peroxide, 1,1-dimethylethyl 1-methyl-1-phenylethyl
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Molecular Weight

208.30 g/mol
Source PubChem
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Physical Description

Liquid
Record name Peroxide, 1,1-dimethylethyl 1-methyl-1-phenylethyl
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Product Name

tert-Butyl cumyl peroxide

CAS RN

3457-61-2, 30026-92-7
Record name TERT-BUTYL CUMENE PEROXIDE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name 1,1-Dimethylethyl 1-methyl-1-phenylethyl peroxide
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Record name tert-Butyl cumyl peroxide
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Record name Hydroperoxide, 1-((1,1-dimethylethyl)phenyl)-1-methylethyl
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Record name tert-butyl α,α-dimethylbenzyl peroxide
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Record name TERT-BUTYL CUMYL PEROXIDE
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Synthesis routes and methods I

Procedure details

2,5-dimethyl-2,5di(tert.butylperoxy) hexane (DHBP); di(tert.butyl) peroxide (DTBP); 2,5-dimethyl-2,5-di(tert.butylperoxy) hexine (DYBP); dicumylperoxide (DCUP).
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Synthesis routes and methods II

Procedure details

235 g of 31% hydrochloric acid (2 moles) are metered into a mixture of 238 g of alpha-methyl styrene (2 moles) and 394 g of 80% tert.butyl hydroperoxide (3.5 moles) with stirring within 15 minutes, while the temperature of the mixture is allowed to rise from 20° C. to 35° C. Subsequently, stirring is continued for a further 2 hours at 40° C. then 250 ml water are added, the mixture is allowed to stand for 15 minutes and the aqueous phase is separated off. The organic phase is washed with 250 ml of 15% sodium hydroxide solution and twice with 500 ml of water in each case. After adding 20 g of water, the product is blown out with air at 50° C. (30 minutes). 395 g of a slightly yellowish liquid with a content of 96% tert.butyl cumyl peroxide and less than 0.4% alpha-methyl styrene are obtained. This corresponds to a yield of 91% based on the alpha-methyl styrene used.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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